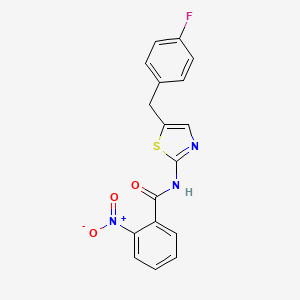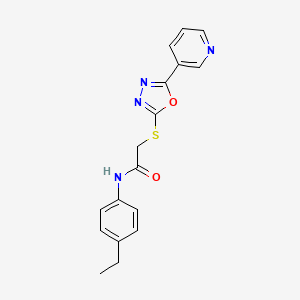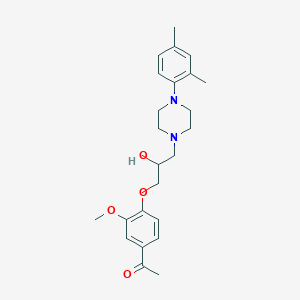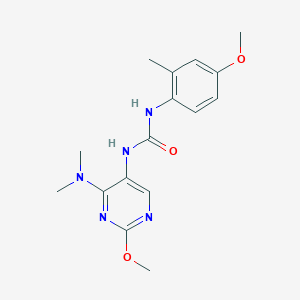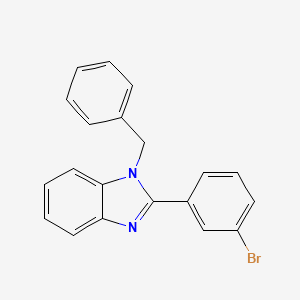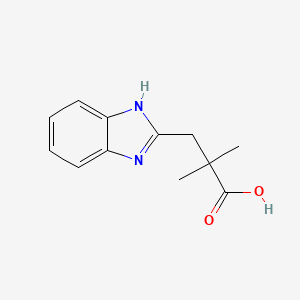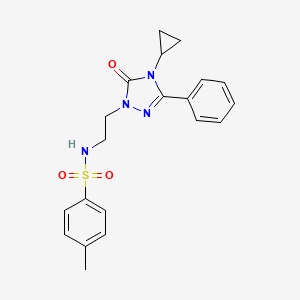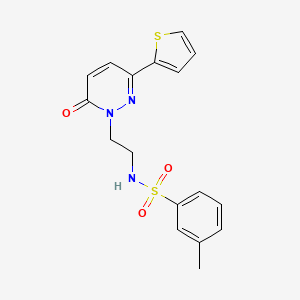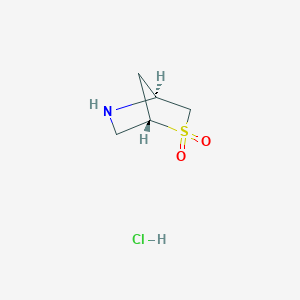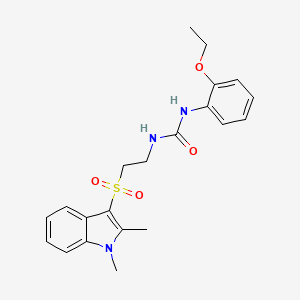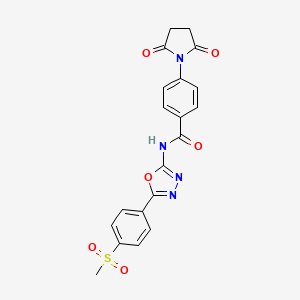
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a multifaceted molecule that appears to incorporate several functional groups and structural motifs that are of interest in medicinal chemistry. The presence of a 1,3,4-oxadiazole ring suggests potential biological activity, as this heterocycle is often explored for pharmacological properties. The methylsulfonylphenyl group is reminiscent of structures found in molecules with known biological activities, such as certain kinase inhibitors and class III antiarrhythmic agents . The 2,5-dioxopyrrolidin moiety is a structural feature that could potentially influence the compound's reactivity and physical properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related benzamide derivatives with substituted heteroaryl rings, such as 1,2,4-oxadiazoles, has been achieved through the design and evaluation of novel compounds as kinase inhibitors . Additionally, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from precursors like 3-(4-carboxy)phenylsydnone has been reported, which involves one-pot ring conversion reactions . These methods could potentially be adapted for the synthesis of the compound under analysis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and supported by X-ray crystallography . Such analyses are crucial for confirming the identity and purity of the synthesized compounds. The presence of the 1,2,4-oxadiazole ring in the molecule suggests a planar and rigid structure that could influence its binding to biological targets .
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For example, the 1,2,4-oxadiazole ring has been involved in the synthesis of polycyclic systems, indicating its potential to participate in condensation reactions . The benzamide moiety is also known to be reactive under certain conditions, as seen in the synthesis of fluorescent tagging reagents for carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from studies on structurally related molecules. Compounds with 1,2,4-oxadiazole rings and benzamide groups have shown interesting properties such as luminescence, aggregation-enhanced emission, and multi-stimuli-responsive behavior . These properties are often investigated using techniques like SEM, TEM, and PXRD. The presence of a methylsulfonyl group could also contribute to the solubility and stability of the compound, as seen in other sulfonamide-containing drugs .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally related to the specified benzamide derivative often focuses on their synthesis and characterization, laying the foundation for understanding their potential applications. For example, studies on the synthesis of substituted benzamide/benzene sulfonamides have elucidated methods for obtaining novel compounds with potential anti-inflammatory and anti-cancer properties (Madhavi Gangapuram & K. Redda, 2009). These methodologies are crucial for developing compounds with specific biological activities, contributing to the broader field of medicinal chemistry and drug discovery.
Anticancer Activity
Compounds containing the 1,3,4-oxadiazol moiety have been evaluated for their anticancer activity, demonstrating the significance of such structures in the search for novel therapeutic agents. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing moderate to excellent activity, which underscores the potential of these compounds in anticancer research (B. Ravinaik et al., 2021). This area of research is pivotal for the development of new drugs that can target cancer cells more effectively and with fewer side effects.
Antimicrobial and Antitubercular Agents
The structural motif of 1,3,4-oxadiazole is also explored for its antimicrobial and antitubercular properties. Studies on sulfonyl derivatives have shown that these compounds exhibit moderate to significant antibacterial and antifungal activities, with some demonstrating excellent antitubercular properties (G. V. Suresh Kumar et al., 2013). Such findings are crucial in the fight against resistant microbial strains, offering pathways to new treatments.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-31(28,29)15-8-4-13(5-9-15)19-22-23-20(30-19)21-18(27)12-2-6-14(7-3-12)24-16(25)10-11-17(24)26/h2-9H,10-11H2,1H3,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFATDRXANUAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

